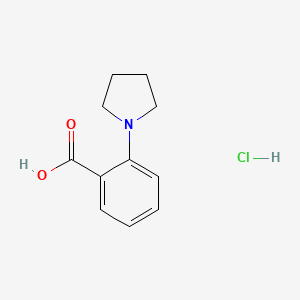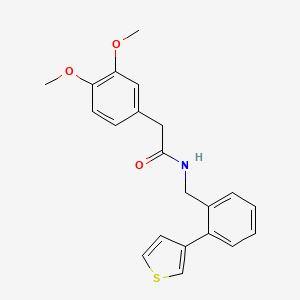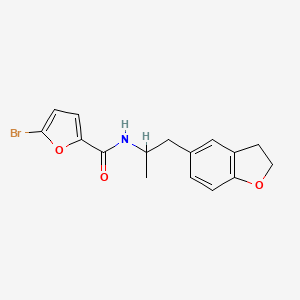
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide” is an organic compound. It’s a building block that can be used in the synthesis of various drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromine atom attached to a furan ring, which is further connected to a benzofuran ring through a propyl chain . The exact structure can be determined using techniques like NMR spectroscopy .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystal powder . It has a molecular weight of 199.05 g/mol . It is soluble, with a solubility of 0.0995 mg/ml .Aplicaciones Científicas De Investigación
Antiprotozoal Agents : Research conducted by Ismail et al. (2004) explored the synthesis of compounds related to 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide, which showed strong DNA affinities and demonstrated in vitro and in vivo activities against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Microbial Quorum Sensing Inhibitors : Benneche et al. (2008) synthesized derivatives of 5-bromo-furan compounds and investigated their potential in interfering with microbial communication and biofilm formation by Staphylococcus epidermidis. This research highlights the compound's possible role in controlling microbial growth and pathogenicity (Benneche et al., 2008).
Synthesis and Reactivity Studies : Several studies by Aleksandrov et al. (2017) and others have focused on the synthesis and reactivity of furan-2-yl compounds, including electrophilic substitution reactions, which are essential for understanding the chemical behavior and potential applications of these compounds in various fields (Aleksandrov et al., 2017a), (Aleksandrov et al., 2017b).
Antimicrobial Activities : Research by Sanjeeva et al. (2021) and Parameshwarappa et al. (2009) investigated the antimicrobial activities of bromobenzofuran derivatives, including compounds structurally related to this compound. These studies provide insight into the potential use of these compounds as antimicrobial agents (Sanjeeva et al., 2021), (Parameshwarappa et al., 2009).
Cytotoxicity Testing : Công et al. (2020) synthesized and tested various aroylbenzofuran derivatives for cytotoxicity against human cancer cell lines. This research suggests the potential application of such compounds in the development of anticancer agents (Công et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H312, H315, H319, H332, H335, indicating various hazards such as harmful if swallowed, in contact with skin, causes skin and eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Similar benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives, which this compound is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
induce ERK2/MAPK signaling, which is critical in the development of lung cancer .
Pharmacokinetics
The biotransformation of 2,3-dihydrobenzofuran, a related compound, has been investigated using intact cells of pseudomonas putida uv4 .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It’s worth noting that the storage temperature for a related compound, 5-bromo-2,3-dihydrobenzofuran, is room temperature .
Propiedades
IUPAC Name |
5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10(18-16(19)14-4-5-15(17)21-14)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10H,6-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEATUGNLNPJNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

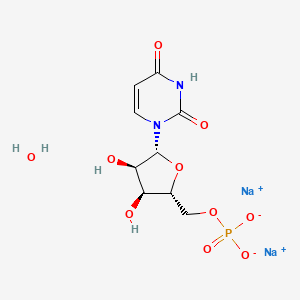
![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)
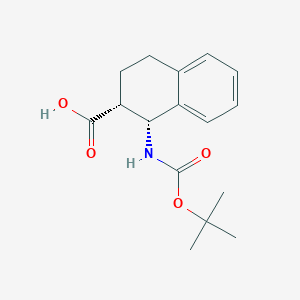

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
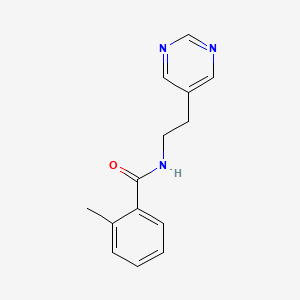
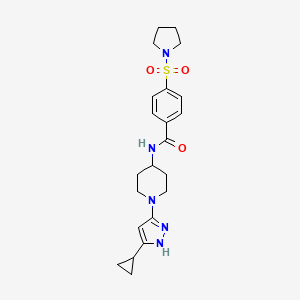
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)

![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)
